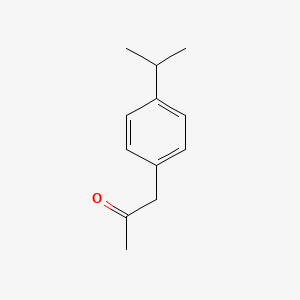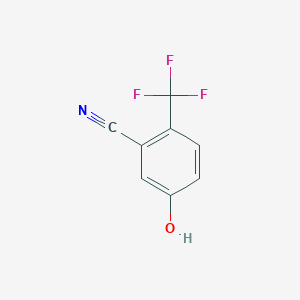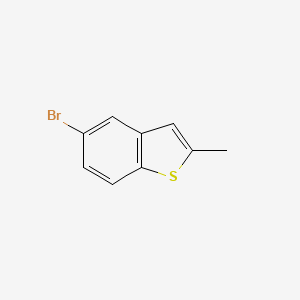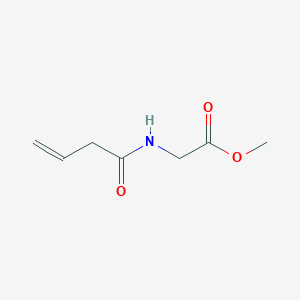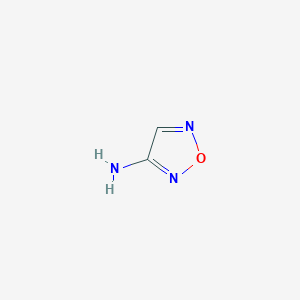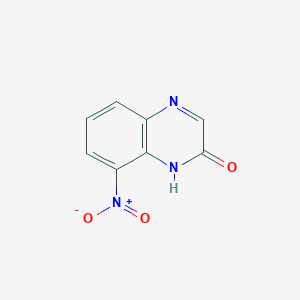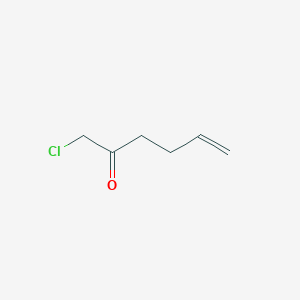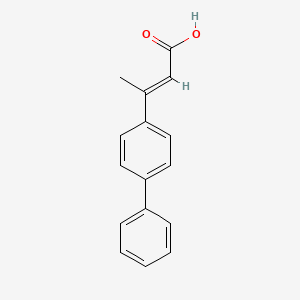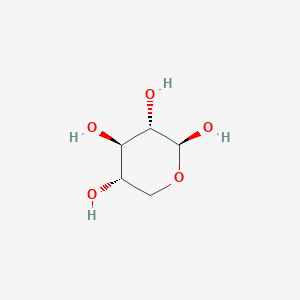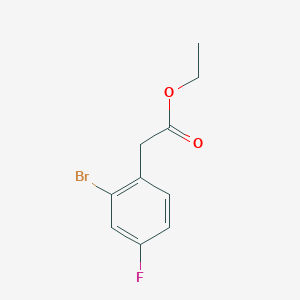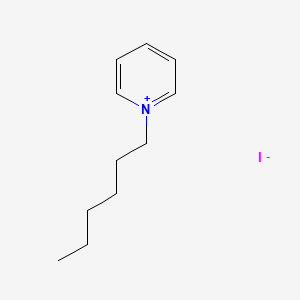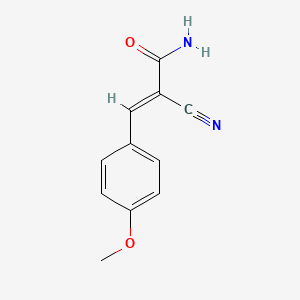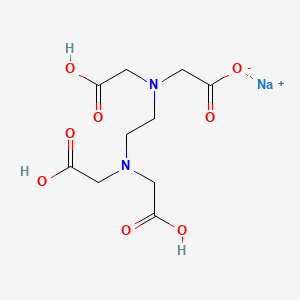
Sodium trihydrogen ethylenediaminetetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium trihydrogen ethylenediaminetetraacetate: is a chelating agent widely used in various fields, including chemistry, biology, medicine, and industry. It is known for its ability to bind to metal ions, forming stable complexes that can be easily removed from solutions. This property makes it valuable in applications such as water treatment, pharmaceuticals, and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium trihydrogen ethylenediaminetetraacetate can be synthesized through the reaction of ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds as follows:
- Ethylenediamine reacts with chloroacetic acid to form ethylenediaminetetraacetic acid.
- The resulting ethylenediaminetetraacetic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Raw Material Preparation: Ethylenediamine and chloroacetic acid are prepared in the required quantities.
Reaction: The raw materials are mixed in a reactor with sodium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions.
Purification: The resulting product is purified through filtration and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium trihydrogen ethylenediaminetetraacetate undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as calcium, magnesium, iron, and zinc.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by metal ions.
Common Reagents and Conditions:
Reagents: Common reagents include metal salts (e.g., calcium chloride, magnesium sulfate) and sodium hydroxide.
Conditions: Reactions are typically carried out in aqueous solutions at neutral or slightly alkaline pH.
Major Products: The major products formed from these reactions are metal complexes of this compound, such as calcium-sodium ethylenediaminetetraacetate and magnesium-sodium ethylenediaminetetraacetate.
Applications De Recherche Scientifique
Sodium trihydrogen ethylenediaminetetraacetate has numerous applications in scientific research:
Chemistry: It is used in complexometric titrations to determine the concentration of metal ions in solutions.
Biology: It is employed in molecular biology to inhibit metal-dependent enzymes and to stabilize nucleic acids.
Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Industry: It is used in water treatment to remove metal ions that cause hardness and in the textile industry to prevent metal ion impurities from affecting dyeing processes.
Mécanisme D'action
The mechanism of action of sodium trihydrogen ethylenediaminetetraacetate involves the formation of stable complexes with metal ions. The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment and chelation therapy.
Comparaison Avec Des Composés Similaires
- Disodium ethylenediaminetetraacetate
- Tetrasodium ethylenediaminetetraacetate
- Sodium calcium ethylenediaminetetraacetate
Comparison: Sodium trihydrogen ethylenediaminetetraacetate is unique in its ability to form highly stable complexes with a wide range of metal ions. Compared to disodium and tetrasodium ethylenediaminetetraacetate, it has a higher affinity for certain metal ions, making it more effective in specific applications such as chelation therapy and water treatment. Sodium calcium ethylenediaminetetraacetate, on the other hand, is often used in medical applications due to its lower toxicity.
Propriétés
Numéro CAS |
7379-28-4 |
|---|---|
Formule moléculaire |
C10H16N2NaO8 |
Poids moléculaire |
315.23 g/mol |
Nom IUPAC |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |
Clé InChI |
KHJWSKNOMFJTDN-UHFFFAOYSA-N |
Impuretés |
/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde. |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+] |
SMILES canonique |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
Color/Form |
White powder |
Densité |
6.9 lb/gal /Apparent density/ Relative density (water = 1): 0.7 |
Point d'éclair |
Flash point is> 100 °C, |
melting_point |
300 °C (decomposes) |
| 17421-79-3 7379-28-4 8013-51-2 |
|
Description physique |
Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder White solid; [Hawley] Colorless solid; [ICSC] White, slightly yellow, or cream-colored solid; Hygroscopic; [CHEMINFO] COLOURLESS CRYSTALLINE POWDER. |
Pictogrammes |
Irritant |
Numéros CAS associés |
7379-28-4 17421-79-3 |
Solubilité |
Slightly soluble in ethanol Less soluble in alcohol than the potassium salt Freely soluble in water In water, 500 g/L at 20 °C Solubility in water, g/100ml at 20 °C: 100-110 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


